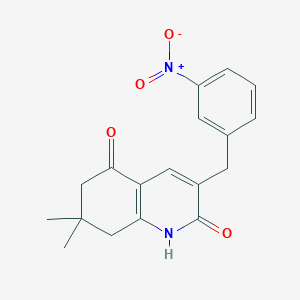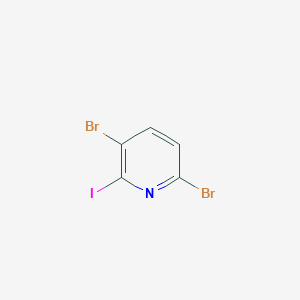![molecular formula C9H17NO B13964462 3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- is a chemical compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Análisis De Reacciones Químicas
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on various biological pathways and its interactions with different biological targets . In medicine, it is investigated for its potential therapeutic applications, including its use as a modulator of specific enzymes or receptors . In industry, it is used as an intermediate in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, influencing the activity of these enzymes and thereby affecting various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl- and endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol . These compounds share a similar bicyclic structure but differ in their substituents, which can influence their chemical properties and biological activities . The uniqueness of 8-Azabicyclo[3.2.1]octan-3-ol, 3-ethyl- lies in its specific substituent, which can confer distinct reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-ethyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)5-7-3-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3 |
Clave InChI |
SUOZUKLOHNDUAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2CCC(C1)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)








![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)

![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)


